molecular formula C29H24N6S B2956051 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 956625-77-7

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2956051
CAS No.: 956625-77-7
M. Wt: 488.61
InChI Key: QXRLUPAQMKOGEG-UHFFFAOYSA-N
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Description

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Scientific Research Applications

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. This information is typically determined through toxicological studies .

Future Directions

The future directions for research on a compound like this could include further studies to determine its biological activity, potential applications, and possible improvements to its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrazole and pyrrole rings. The final step involves the attachment of the sulfide group. Common reagents used in these reactions include various halides, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process. The use of high-throughput screening can also aid in identifying the most effective reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6S/c1-22-11-10-12-23(19-22)21-36-29-32-31-27(34(29)24-13-4-2-5-14-24)26-20-30-35(25-15-6-3-7-16-25)28(26)33-17-8-9-18-33/h2-20H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLUPAQMKOGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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